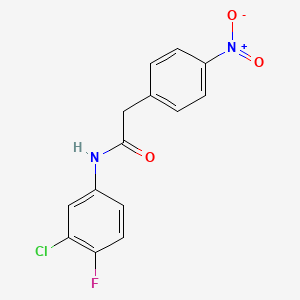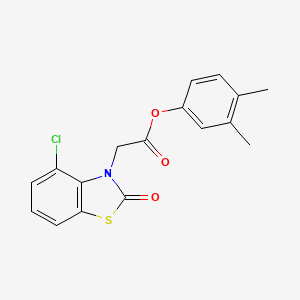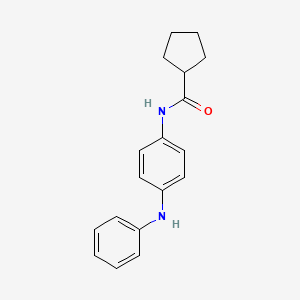![molecular formula C14H12N2O2S2 B5723280 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as ACTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. This compound has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.
将来の方向性
There are several future directions for the study of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One potential area of research is the development of this compound-based cancer therapies. Another potential area of research is the study of the antioxidant activity of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound to normal cells and to develop strategies to mitigate this toxicity.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and antioxidant activity make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, its potential toxicity to normal cells requires careful consideration when designing experiments and interpreting results. Further studies are needed to investigate the potential applications of this compound in various areas of scientific research.
合成法
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction between 4-acetyl aniline and thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained in the form of a yellow powder.
科学的研究の応用
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of application is in the field of cancer research. This compound has been shown to exhibit potent cytotoxic activity against various cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9(17)10-4-6-11(7-5-10)15-14(19)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOVVFVJREGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)




![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)